molecular formula C8H8Cl2O B168855 (1S)-1-(2,4-dichlorophenyl)ethan-1-ol CAS No. 179237-92-4

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol

Cat. No.: B168855
CAS No.: 179237-92-4
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-YFKPBYRVSA-N
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Description

(1S)-1-(2,4-Dichlorophenyl)ethan-1-ol is a chiral benzyl alcohol derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 2,4-dichlorophenyl group and an ethanol moiety with a defined (S) configuration at the chiral center, makes it a critical synthetic intermediate for the development of enantiomerically pure bioactive compounds. This compound serves as a key precursor in the synthesis of chiral derivatives, such as those used in the production of pesticides and other fine chemicals . The stereospecific (S)-configuration is essential for enantioselective synthesis, providing a reliable building block for complex molecular frameworks in drug discovery . In biochemical research, the compound and its structural analogs are valuable for studying metabolic pathways, as they can be metabolized to products like 1-(2,4-dichlorophenyl)ethanediol, which aids in understanding the biotransformation of xenobiotics . The defined chirality and functional groups of this intermediate allow for selective modifications, facilitating the creation of targeted molecules for probing biological mechanisms and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179237-92-4
Record name 1-(2,4-Dichlorophenyl)ethanol, (S)-
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Record name (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
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Record name 1-(2,4-DICHLOROPHENYL)ETHANOL, (S)-
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Stereoselective Synthesis of 1s 1 2,4 Dichlorophenyl Ethan 1 Ol

Asymmetric Reduction of 1-(2,4-Dichlorophenyl)ethanone

The most direct and atom-economical method for producing (1S)-1-(2,4-dichlorophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 1-(2,4-dichlorophenyl)ethanone. This transformation can be achieved with high efficiency and enantioselectivity using chemical catalysis.

Chemical Catalysis Approaches

Chemical catalysis offers powerful tools for asymmetric synthesis, primarily through the use of chiral metal complexes. These catalysts can deliver a hydrogen atom (either from H₂ gas or a donor molecule) to one face of the ketone preferentially, leading to the desired stereoisomer.

Catalytic asymmetric hydrogenation (AH) involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst. This method is highly regarded for its high atom economy.

Ruthenium complexes that incorporate both a chiral diphosphine and a chiral diamine ligand are exceptionally effective for the asymmetric hydrogenation of aryl ketones. princeton.eduresearchgate.netmdpi.com These catalysts, often referred to as Noyori-type catalysts, operate through a mechanism where the substrate does not coordinate directly to the metal center. Instead, the reaction is thought to proceed via a concerted, outer-sphere mechanism involving the heterolytic splitting of dihydrogen. scholaris.ca This mechanism contributes to the broad substrate scope of these catalysts, including their tolerance for various functional groups like halides. scholaris.ca

The general structure of these precatalysts is RuCl₂(diphosphine)(diamine). researchgate.netmdpi.com For the reduction of 1-(2,4-dichlorophenyl)ethanone, the selection of both the diphosphine and the diamine ligand is crucial for achieving high enantioselectivity. For instance, complexes using BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the diphosphine ligand and DPEN (1,2-diphenylethylenediamine) or DACH (1,2-diaminocyclohexane) as the diamine ligand have shown high efficacy. researchgate.net The combination of chirality from both ligands creates a highly specific catalytic environment that directs the hydrogenation to produce the (S)-alcohol with high enantiomeric excess (ee).

Catalyst StructureDiphosphine LigandDiamine LigandTypical Result (ee)
RuCl₂((R)-BINAP)((R,R)-DPEN)(R)-BINAP(R,R)-DPENHigh (>95%)
RuCl₂((S)-BINAP)((S,S)-DPEN)(S)-BINAP(S,S)-DPENHigh (>95%)
RuCl₂((R)-Tol-BINAP)((R,R)-DACH)(R)-Tol-BINAP(R,R)-DACHHigh (>95%)

This table presents representative combinations of ligands for Diphosphine Ruthenium Diamine complexes used in the asymmetric hydrogenation of aryl ketones.

PhanePhos is a C₂-symmetric diphosphine ligand characterized by a [2.2]paracyclophane backbone. wikipedia.org This structure imparts significant conformational rigidity and a unique chiral environment. Ruthenium complexes incorporating PhanePhos have been successfully applied to the asymmetric hydrogenation of a wide range of ketones. When used for the reduction of aryl ketones like 1-(2,4-dichlorophenyl)ethanone, Ru-PhanePhos catalysts can achieve excellent enantioselectivities, often exceeding 95% ee. wikipedia.org The specific stereoisomer of PhanePhos, (S)- or (R)-PhanePhos, dictates the chirality of the resulting alcohol product.

The enantioselectivity of the hydrogenation reaction is highly dependent on the precise structure of the chiral ligands. For diphosphine ruthenium diamine catalysts, a "mismatch" or "match" effect is often observed between the chirality of the diphosphine and the diamine. researchgate.net Optimal performance is typically achieved when the chiralities of the two ligands are complementary, creating a well-defined chiral pocket that effectively differentiates the two faces of the ketone.

Key aspects of ligand design and optimization include:

Diphosphine Ligand : The bite angle and the steric and electronic properties of the substituents on the phosphorus atoms are critical. Ligands like BINAP and its derivatives (e.g., Tol-BINAP) have proven effective due to their axial chirality and conformational rigidity. mdpi.comharvard.edu

Diamine Ligand : The steric bulk of the substituents on the diamine backbone influences the catalyst's activity and selectivity. Ligands such as DPEN and DACH provide a robust chiral scaffold. researchgate.net

Electronic Effects : Modifying the electronic properties of the ligands can fine-tune the catalyst's reactivity. Electron-donating or electron-withdrawing groups on the aryl rings of the phosphine (B1218219) can impact the catalytic cycle.

Systematic screening of a library of different diphosphine and diamine ligands is often necessary to identify the optimal catalyst for a specific substrate like 1-(2,4-dichlorophenyl)ethanone. researchgate.netscholaris.ca

Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure hydrogen gas. nih.gov In ATH, a hydrogen donor molecule, most commonly isopropanol (B130326) or a mixture of formic acid and triethylamine (FA/TEA), provides the hydrogen. nih.govmdpi.com This technique is often operationally simpler and safer than direct hydrogenation. nih.gov

Ruthenium, rhodium, and iridium complexes are widely used as catalysts for ATH. Bifunctional catalysts, such as those developed by Noyori and others, are particularly effective. These catalysts typically feature a metal center, an arene ligand (like p-cymene), and a chiral N-tosylated diamine ligand (e.g., TsDPEN). The catalytic cycle is believed to involve a metal-hydride species and the cooperative action of the N-H proton of the ligand, which facilitates the hydrogen transfer to the ketone's carbonyl group. nih.gov

For the synthesis of this compound, a catalyst such as RuCl(S,S)-TsDPEN in a formic acid/triethylamine mixture can yield the desired (S)-alcohol with high conversion and excellent enantioselectivity (>98% ee). organic-chemistry.org

CatalystHydrogen DonorTypical ConversionTypical Enantiomeric Excess (ee)
RuCl(S,S)-TsDPENHCOOH / Et₃N>99%>98% (S)
[RuCl₂(η⁶-p-cymene)(P*)]IsopropanolModerate to GoodModerate to Good
Chiral Iridium ComplexesHCOOH / Et₃NHighHigh

This table summarizes typical results for the Asymmetric Transfer Hydrogenation (ATH) of aryl ketones. mdpi.comresearchgate.net

Catalytic Asymmetric Transfer Hydrogenation (ATH)
Ruthenium-based Catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])

A prominent and highly effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones is RuCl(p-cymene)[(S,S)-Ts-DPEN]. matthey.comscbt.comsigmaaldrich.comtcichemicals.comtcichemicals.com This catalyst, featuring a chiral N-tosyl-1,2-diphenylethylenediamine (Ts-DPEN) ligand, has demonstrated remarkable performance in achieving high conversions and enantioselectivities. researchgate.net The catalyst is typically prepared in situ or used as a pre-formed complex. The chiral ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from the hydrogen donor to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol. mdpi.com The application of this catalyst has been successful in the reduction of a wide array of ketones.

CatalystChemical NameCAS NumberMolecular Formula
RuCl(p-cymene)[(S,S)-Ts-DPEN][N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium192139-90-5C₃₁H₃₅ClN₂O₂RuS
Hydrogen Donor Systems (e.g., propan-2-ol, formic acid)

The choice of hydrogen donor is a critical parameter in asymmetric transfer hydrogenation. Propan-2-ol and formic acid are two of the most commonly employed and effective hydrogen sources. nih.gov Propan-2-ol is a cost-effective and safe hydrogen donor that, upon oxidation, forms acetone, which is easily removed from the reaction mixture. nih.gov Formic acid, often used in combination with a tertiary amine like triethylamine to form an azeotropic mixture, provides an irreversible hydrogen transfer, which can be advantageous in driving the reaction to completion. nih.govliv.ac.uk The selection of the hydrogen donor can significantly influence the reaction rate and, in some cases, the enantioselectivity of the reduction. nih.gov

Optimization of Reaction Conditions and Solvent Effects

To maximize the yield and enantiomeric excess of this compound, careful optimization of reaction conditions is essential. Key parameters that are typically fine-tuned include the catalyst loading, the substrate-to-catalyst ratio (S/C), temperature, and the choice of solvent. researchgate.net While the hydrogen donor can sometimes also serve as the solvent (e.g., propan-2-ol), other solvents can be employed. The solvent can affect the solubility of the catalyst and substrate, as well as the stability and activity of the catalytic species. researchgate.net For instance, aqueous-phase ATH has been shown to be pH-dependent, and by controlling the pH, faster reaction rates can be achieved. liv.ac.uk Lowering the reaction temperature can sometimes lead to an increase in enantioselectivity, although this may also decrease the reaction rate. researchgate.net

Chiral Borane Complex Reductions (e.g., Corey Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comnrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a borane reducing agent such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). alfa-chemistry.comyoutube.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgyoutube.com This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.com The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the carbonyl group for a face-selective intramolecular hydride transfer from the coordinated borane via a six-membered ring transition state. youtube.com This process regenerates the catalyst and produces the chiral alcohol with high enantiomeric excess, often exceeding 95% ee. alfa-chemistry.com The CBS reduction is known for its predictability and broad substrate scope. alfa-chemistry.comwikipedia.org The reaction must be conducted under anhydrous conditions as the presence of water can negatively impact the enantioselectivity. youtube.com

Biocatalytic Approaches (Bioreduction)

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.com The use of whole microbial cells or isolated enzymes for the reduction of ketones offers high enantioselectivity under mild reaction conditions. nih.gov

Whole-Cell Biocatalysis

Whole-cell biocatalysis is often preferred for industrial applications due to its cost-effectiveness, as it avoids the need for enzyme purification and provides a system for cofactor regeneration. nih.gov

Screening and Identification of Microbial Strains (e.g., Lactobacillus species, Cyberlindnera saturnus)

A crucial step in developing a whole-cell biocatalytic process is the screening and identification of suitable microbial strains that possess the desired ketoreductase activity and stereoselectivity. Various microorganisms, including bacteria and yeasts, are known to catalyze the reduction of ketones. rsc.orgresearchgate.net

Lactobacillus species have been identified as effective biocatalysts for the asymmetric reduction of aromatic ketones, producing chiral secondary alcohols with high enantioselectivity. nih.gov For example, Lactobacillus paracasei has been successfully used for the enantioselective production of various chiral secondary alcohols. nih.govresearchgate.net

Yeast strains are also widely employed for the bioreduction of ketones. semanticscholar.org Cyberlindnera saturnus, a yeast species, has been investigated for its ability to produce xylitol through the reduction of xylose, demonstrating its inherent reductase activity. nih.gov This suggests its potential for the reduction of other carbonyl compounds. The screening of various Cyberlindnera species has shown their capability to produce a range of volatile fermentation by-products, indicating diverse metabolic pathways that could be harnessed for bioreduction. mdpi.com The selection of a suitable microbial strain is paramount for achieving high conversion and enantiomeric excess in the production of this compound.

Fermentation and Cell Preparation Strategies (Growing vs. Resting Cells)

The biocatalytic reduction of ketones can be performed using whole microbial cells, which can be employed as either "growing cells" (during active fermentation) or "resting cells" (harvested and resuspended in buffer). nih.gov The choice between these strategies involves a trade-off between process complexity and efficiency.

Growing Cells: This approach integrates cell growth and the biocatalytic reaction in a single step. While seemingly simpler, it can lead to lower volumetric productivity and the formation of undesired byproducts from the complex metabolic activities of the cells.

Resting Cells: Using resting cells is often preferred for practical applications. nih.gov This strategy decouples the cell growth phase from the biotransformation phase. Cells are first cultivated to a high density, then harvested and resuspended in a simple buffer solution containing the substrate and a co-substrate for cofactor regeneration. researchgate.net This method offers several advantages:

Higher Volumetric Productivity: The concentration of the biocatalyst (cells) can be significantly higher than in a growing culture. nih.gov

Simplified Downstream Processing: The reaction medium is cleaner, containing fewer metabolic byproducts, which simplifies product isolation. researchgate.net

Avoidance of Enzyme Purification: It circumvents the costly and time-consuming steps of enzyme extraction and purification. nih.gov

Inherent Cofactor Regeneration: Whole cells possess endogenous systems for regenerating the essential nicotinamide cofactors (NADH or NADPH) required by the reductive enzymes. nih.gov

However, a potential drawback of whole-cell systems can be lower enantiomeric excess in some cases, due to the presence of multiple native enzymes with competing stereoselectivities. nih.gov Despite this, for specific transformations like the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a close analog, resting cells have been used successfully to achieve high yields and excellent enantiomeric excess (>99.9%). researchgate.net

Process Optimization for Substrate Concentration and Conversion

A key challenge in biocatalytic processes is overcoming limitations imposed by substrate and product characteristics, such as toxicity or low solubility, to achieve high productivity. nih.govresearchgate.net Process optimization is crucial and involves adjusting various parameters to maximize conversion, yield, and space-time yield. mdpi.comnih.gov

For the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), a structurally similar compound, reaction conditions were optimized to enhance process productivity. researchgate.net Key parameters that are typically optimized include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For instance, the reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone using resting cells was found to be effective at a relatively high temperature of 40°C. researchgate.net

Substrate Loading: High substrate concentrations are desirable for industrial applications but can lead to inhibition or toxicity for the biocatalyst. nih.gov Strategies like fed-batch addition, where the substrate is supplied incrementally, or the use of a two-phase system can mitigate these effects. nih.gov A study on a similar reduction achieved complete conversion of a 500 g/L substrate concentration. researchgate.net

Co-substrate Concentration: In whole-cell systems, a cheap co-substrate like isopropanol or glycerol is often added to drive the regeneration of the NADPH or NADH cofactor. researchgate.netresearchgate.net Optimizing its concentration is vital for efficient cofactor recycling without negatively impacting the cells.

Biocatalyst Loading: The amount of cells used directly influences the reaction rate. This must be balanced against process costs and potential mass transfer limitations.

Effective process optimization can lead to significant improvements in efficiency. For example, in the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, optimizing conditions increased the yield nearly threefold, from 28.6% to 83.2%. researchgate.net

Isolated Enzyme Catalysis

Using isolated enzymes, rather than whole cells, offers a more controlled approach to biocatalysis. This method avoids issues with competing cellular enzymes and simplifies reaction kinetics, although it necessitates external cofactor regeneration. nih.govnih.gov

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

The asymmetric reduction of prochiral ketones to chiral alcohols is predominantly catalyzed by a class of NAD(P)H-dependent oxidoreductases known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netnih.govsemanticscholar.org These enzymes are highly valued in industrial synthesis for their exceptional chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.netnih.gov

Ketoreductases (KREDs): This term is often used for enzymes that show a strong preference for ketone reduction over alcohol oxidation. They are widely employed in the synthesis of active pharmaceutical intermediates. researchgate.net

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible interconversion of alcohols to aldehydes or ketones. researchgate.netsemanticscholar.org Numerous ADHs have been identified and characterized for their utility in preparing chiral alcohols on a technical scale. nih.gov

For the synthesis of compounds structurally related to this compound, enzymes from various microbial sources, particularly Lactobacillus, have proven highly effective. An ADH from Lactobacillus kefir (LkADH) and its mutants have been successfully used to produce (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key precursor for the antifungal drug luliconazole, with excellent enantiomeric excess (>99.5% ee). researchgate.netnih.gov

Enzyme Engineering and Mutagenesis for Enhanced Activity and Enantioselectivity

While natural enzymes can be effective, their properties (e.g., activity, stability, substrate specificity, or enantioselectivity) are often not optimal for industrial process conditions. google.com Protein engineering and directed evolution have become indispensable tools for tailoring KREDs and ADHs to meet specific synthetic challenges. nih.govnih.govtudelft.nl

Techniques such as structure-guided rational design and semi-rational mutagenesis are employed to create enzyme variants with improved characteristics. researchgate.netrsc.org A powerful example is the enhancement of LkADH from Lactobacillus kefir for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. nih.gov Through computer-aided combinational mutagenesis, researchers identified key amino acid residues in the enzyme's active site. By creating a series of mutants, they ultimately developed a variant, LkADHM3, with a 29.1-fold increase in catalytic efficiency compared to the original enzyme. This engineered biocatalyst was capable of efficiently reducing a substrate concentration of 600 g/L with an enantiomeric excess greater than 99.5%, achieving a space-time yield of 654 g·L-1·d-1. nih.gov Molecular dynamics simulations suggested that the enhanced activity was due to better stabilization of the substrate within the mutated active site. nih.gov

Table 1: Enhancement of LkADH Activity through Mutagenesis for (S)-CPEO Synthesis nih.gov
Enzyme VariantMutationsRelative Catalytic Efficiency (kcat/Km)
LkADHM0 (Wild-Type)-1.0
LkADHM1E145K/M206I5.4
LkADHM3T94V/E145K/L147M/M206I29.1
Cofactor Regeneration Systems (e.g., NADP+/NADPH recycling)

KREDs and ADHs require a stoichiometric amount of a nicotinamide cofactor, typically NADPH or NADH, to provide the hydride for the ketone reduction. google.com These cofactors are far too expensive to be used as stoichiometric reagents in an industrial process. researchgate.net Therefore, an efficient in situ cofactor regeneration system is essential to continuously convert the oxidized form (NADP⁺ or NAD⁺) back to its reduced state (NADPH or NADH), allowing a small, catalytic amount of the cofactor to be recycled thousands of times. researchgate.netingentaconnect.com

Two primary enzymatic strategies are employed for cofactor regeneration:

Substrate-Coupled Regeneration: This approach uses a single dehydrogenase that catalyzes both the primary ketone reduction and the oxidation of a cheap, sacrificial alcohol co-substrate, such as isopropanol (i-PrOH). The oxidation of i-PrOH to acetone regenerates the NADPH/NADH. acs.org

Enzyme-Coupled Regeneration: This is the more common and often more efficient method. It employs a second, "helper" enzyme and its corresponding substrate in the reaction mixture. acs.org The most widely used systems are:

Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to glucono-1,5-lactone, coupled with the reduction of NADP⁺ to NADPH. This system is highly effective and thermodynamically favorable. nih.govacs.org

Formate Dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide while reducing NAD⁺ to NADH. The irreversible nature of this reaction (due to the release of CO₂) makes it a very effective driving force for the primary reduction. researchgate.netingentaconnect.com

Table 2: Common Cofactor Regeneration Systems
SystemHelper EnzymeCo-substrateByproductCofactorReference
Enzyme-CoupledGlucose Dehydrogenase (GDH)GlucoseGluconolactoneNADPH nih.govacs.org
Enzyme-CoupledFormate Dehydrogenase (FDH)FormateCO₂NADH researchgate.netingentaconnect.com
Substrate-Coupled(Primary KRED/ADH)IsopropanolAcetoneNADPH/NADH acs.org
Reaction System Design (e.g., aqueous buffer, organic solvents, deep eutectic solvents)

Aqueous Buffer Systems: These are the simplest systems but can be limited by the low solubility of many organic substrates. nih.gov

Deep Eutectic Solvents (DESs): DESs have emerged as a novel class of green and biodegradable solvents for biocatalysis. researchgate.netumn.edu They are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like glycerol or urea). umn.edunih.gov Using DESs as co-solvents in aqueous media has been shown to offer several benefits:

Enhanced Enzyme Stability and Activity: The hydrogen-bond network in DESs can protect and stabilize the enzyme's structure. nih.gov

Improved Enantioselectivity: Increasing the concentration of DES can lead to a significant increase in the enantiomeric excess (ee) of the alcohol product. In some KRED-catalyzed reductions, conversions of >99% and ee values of >99% were achieved in DES-buffer mixtures, a marked improvement over the reaction in a neat buffer. nih.govencyclopedia.pub

Increased Substrate Solubility: DESs can significantly increase the solubility of poorly soluble substrates, allowing for higher reaction concentrations. encyclopedia.pub

The choice of reaction system depends on a careful balance of substrate properties, enzyme stability, and process economics to achieve an efficient and sustainable synthesis.

Kinetic Resolution of Racemic 1-(2,4-Dichlorophenyl)ethan-1-ol

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org The principle lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted. wikipedia.org This process allows for the isolation of the unreacted enantiomer in high enantiomeric excess. wikipedia.org The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer. clockss.org A higher s-factor indicates a more effective separation. clockss.org

Enzymes, particularly lipases, are highly effective biocatalysts for kinetic resolutions due to their remarkable stereoselectivity. unipd.it A common strategy for resolving racemic alcohols is the hydrolysis of their corresponding racemic acetates. In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, leaving the other acetate enantiomer untouched. This method has been successfully applied to intermediates structurally similar to 1-(2,4-dichlorophenyl)ethan-1-ol, demonstrating its potential for producing the desired (1S)-enantiomer.

A key example is the hydrolytic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)-1-ethanol acetate, a closely related β-halohydrin. This reaction yields the enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol, a crucial intermediate in the synthesis of the antifungal agent Luliconazole. researchgate.net

The choice of lipase is critical for achieving high enantioselectivity and conversion. Two prominent lipases used for this type of resolution are the lipase from Thermomyces lanuginosus (TLL) and Novozym 435®.

Thermomyces lanuginosus Lipase (TLL): TLL is a thermophilic fungal lipase known for its high catalytic activity, thermal stability, and pH stability, making it a valuable industrial biocatalyst. mdpi.comresearchgate.net Its structure features the classic α/β hydrolase fold with a catalytic triad buried in a hydrophobic groove. nih.gov The enzyme's activity is often enhanced at interfaces, a phenomenon known as interfacial activation. nih.gov Studies have shown that TLL can exist as both a monomer and a dimer in solution, which can influence its stability and activity. nih.gov

Novozym 435®: Novozym 435® is a widely used commercial immobilized biocatalyst. It consists of lipase B from the yeast Candida antarctica (CALB) immobilized on a macroporous acrylic resin. researchgate.netsemanticscholar.org This immobilization confers exceptional stability at high temperatures and in various solvents. researchgate.net CALB has a Ser-His-Asp catalytic triad and a small lid covering the active site. semanticscholar.org Its versatility and robustness have led to its description as a nearly "perfect" immobilized enzyme for a multitude of applications in both academic research and industrial processes, including the resolution of racemic mixtures. researchgate.netsemanticscholar.org

In the resolution of the aforementioned racemic acetate, both TLL and Novozym 435® proved to be effective biocatalysts. researchgate.net

The success of an enzymatic kinetic resolution is measured by the enantiomeric ratio (E-value) and the conversion rate. The E-value is a measure of the enzyme's enantioselectivity, and a high E-value is essential for obtaining products with high enantiomeric excess (e.e.). princeton.edu

In the kinetic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, Novozym 435® demonstrated superior performance. researchgate.net The process was optimized to achieve high selectivity and rapid conversion. The key findings are summarized in the table below.

Table 1: Performance of Novozym 435® in the Kinetic Resolution of 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate researchgate.net
ParameterValue
EnzymeNovozym 435®
Reaction Time15 minutes
Temperature45 °C
Enantiomeric Excess (e.e.) of (S)-β-halohydrin> 99%
Enantiomeric Ratio (E-value)> 200
ReusabilityUp to 5 cycles with maintained high conversion and enantioselectivity

This data highlights the robustness of Novozym 435®, which provides the desired (S)-β-halohydrin with outstanding purity in a very short reaction time. researchgate.net The ability to reuse the enzyme for multiple cycles without significant loss of activity is a crucial factor for the economic viability of the process on an industrial scale. researchgate.net

While enzymatic methods are often preferred for their high selectivity and mild reaction conditions, chemical kinetic resolution offers an alternative approach. These methods typically involve the use of a chiral catalyst or reagent that reacts at different rates with the enantiomers of the racemic alcohol.

One common chemical method is the acylation of alcohols using a chiral nucleophilic catalyst, such as derivatives of 4-(N,N-dimethylamino)pyridine (DMAP). clockss.org These catalysts can resolve various secondary alcohols with moderate to good selectivity factors. clockss.org Another approach involves the use of transition metal complexes. For instance, a continuous-flow dynamic kinetic resolution (DKR) of racemic secondary alcohols has been developed using a combination of an immobilized lipase for the resolution step and an immobilized oxovanadium species for the in-situ racemization of the slower-reacting enantiomer. researchgate.net This DKR process allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. princeton.eduresearchgate.net

The enantiomerically pure this compound obtained from kinetic resolution serves as a key chiral intermediate in multi-step syntheses of more complex molecules. google.comlibretexts.org The ability to introduce a defined stereocenter early in a synthetic route is highly advantageous.

For example, the related chiral intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a precursor for several common antifungal agents like miconazole. researchgate.net Similarly, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is synthesized from a chloro-ethanol precursor. google.com These multi-step sequences rely on the initial production of an enantiopure alcohol.

Modern synthetic strategies increasingly combine multiple reaction steps into a single, continuous operation using flow chemistry. umontreal.ca This approach offers improved efficiency, safety, and control over reaction conditions compared to traditional batch processing. A multi-step synthesis incorporating an enzymatic resolution step could be integrated into a continuous flow system, streamlining the production of a final active pharmaceutical ingredient.

Mechanistic and Catalytic Studies in the Synthesis of Chiral Aryl Ethanols

Mechanistic Elucidation of Asymmetric Reduction Pathways

The asymmetric reduction of prochiral ketones, such as 2',4'-dichloroacetophenone, to form chiral alcohols like (1S)-1-(2,4-dichlorophenyl)ethan-1-ol, can be achieved with high efficiency and enantioselectivity using catalytic hydrogenation and transfer hydrogenation methods. The success of these transformations hinges on the intricate interplay between the metal catalyst, the chiral ligand, and the substrate.

The core of catalytic hydrogenation and transfer hydrogenation is the transfer of a hydride ion to the carbonyl carbon of the ketone. In catalytic hydrogenation, this typically involves molecular hydrogen (H₂) as the hydrogen source, while in transfer hydrogenation, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is employed. mdpi.com

Recent computational and experimental studies on the asymmetric hydrogenation of acetophenone (B1666503) using ruthenium catalysts of the type [RuX₂(diphosphine)(1,2-diamine)] have provided significant insights into the hydride transfer mechanism. nih.gov It is suggested that the reaction does not proceed through a concerted, six-membered pericyclic transition state as previously proposed. Instead, an outer-sphere mechanism is favored, where a hydride is transferred from the metal complex to the ketone. nih.gov This step is often the rate-determining and enantio-determining step of the catalytic cycle. nih.gov

In the case of asymmetric transfer hydrogenation with iron(II) and ruthenium(II) complexes, a bifunctional mechanism is often operative. researchgate.netsonar.ch The metal center and the ligand cooperate in the catalytic cycle. The ligand, often an amino alcohol or a diimine diphosphine, can participate in the hydrogen transfer through a metal-ligand bifunctional mechanism. researchgate.net For instance, in Noyori-type catalysts, the N-H group on the chiral diamine ligand can act as a proton source, while the metal-hydride provides the hydride, facilitating a concerted transfer to the ketone. nih.gov The efficiency of these catalysts is underscored by their ability to operate at very low catalyst loadings, often less than 1 mol%. mdpi.com

Table 1: Comparison of Catalytic Hydrogenation and Transfer Hydrogenation
FeatureCatalytic HydrogenationTransfer Hydrogenation
Hydrogen SourceMolecular Hydrogen (H₂)Organic molecules (e.g., isopropanol, formic acid)
Operating ConditionsOften requires high pressureTypically proceeds under milder conditions (ambient pressure)
Key Catalyst ComponentsMetal (e.g., Ru, Rh) and a chiral phosphine (B1218219) ligandMetal (e.g., Ru, Fe, Ir) and a chiral ligand (e.g., amino alcohol, diamine)
Commonly Proposed MechanismOuter-sphere hydride transferMetal-ligand bifunctional mechanism

The stereochemical outcome of the asymmetric reduction is dictated by the chiral ligand coordinated to the metal center. researchgate.netrsc.org These ligands create a chiral environment around the metal, forcing the substrate to approach in a specific orientation that leads to the preferential formation of one enantiomer of the alcohol product.

The design of chiral ligands has been a central theme in the development of asymmetric catalysis. rsc.org Ligands such as chiral diphosphines (e.g., BINAP) and diamines (e.g., DPEN) in Noyori-type catalysts are highly effective. nih.gov The stereocontrol arises from the three-dimensional structure of the catalyst, which forms a chiral pocket. nih.gov This pocket is stabilized by various non-covalent interactions, including hydrogen bonding, cation-π interactions, and π-π stacking, which precisely orient the substrate relative to the metal-hydride for selective hydride transfer. nih.gov

The rigidity of the ligand backbone is a crucial factor. For instance, the rigid scaffold of chiral N2P2 macrocyclic ligands in iron(II) hydride complexes, combined with bulky but conformationally flexible isonitriles, contributes to high enantioselectivity in the transfer hydrogenation of ketones. sonar.ch Similarly, the use of chiral N-heterocyclic carbene (NHC) ligands has gained prominence. researchgate.netrsc.org The steric and electronic properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, allowing for the optimization of stereoselectivity. rsc.org The chiral information can be remote from the metal center, yet effectively transmitted to control the stereochemical outcome of the reaction. acs.org

Enzymatic Reaction Mechanisms

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are powerful biocatalysts for the synthesis of chiral alcohols with exceptional stereoselectivity. nih.gov Their high specificity and ability to operate under mild conditions make them attractive alternatives to chemical catalysts. The synthesis of this compound can be achieved through the enzymatic reduction of 2',4'-dichloroacetophenone.

The catalytic activity and stereoselectivity of ketoreductases and alcohol dehydrogenases are governed by the specific architecture of their active sites. nih.govnih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, respectively. nih.gov

The active site typically contains a binding pocket for the cofactor (usually NADPH or NADH) and a separate, often overlapping, pocket for the substrate. nih.gov The binding of the cofactor can induce significant conformational changes in the enzyme, organizing the active site into a catalytically competent state. nih.gov A flexible substrate-binding loop, often comprising residues 190-210 in KREDs, is crucial in enclosing the substrate and cofactor within the active site, thereby influencing stereoselectivity. nih.gov

In aldo-keto reductases, the active site is characterized by a (β/α)₈-barrel scaffold. researchgate.net The substrate binding site is located in a crevice that extends to the central barrel. researchgate.net Specific residues within this pocket interact with the substrate through hydrogen bonds, van der Waals forces, and in some cases, C-H⋯π interactions. bohrium.com For instance, in the reduction of aliphatic ketones by a reductase from Geotrichum candidum, a tryptophan residue (Trp288) was found to be critical for the proper orientation of the substrate through a C-H⋯π interaction, leading to high (S)-enantioselectivity. bohrium.com

The stereochemical outcome of the reduction is determined by how the prochiral ketone binds in the active site relative to the hydride-donating cofactor. According to Prelog's rule, the stereopreference is dictated by the relative size of the substituents on the carbonyl carbon. The enzyme orients the ketone such that the hydride is delivered to one face of the carbonyl, leading to the formation of either the (S) or (R) alcohol.

The stereoselectivity of ketoreductases can be remarkably high, even for substrates with very similar substituents. nih.gov The enzyme can recognize subtle differences in size and polarity between the groups attached to the carbonyl. nih.gov The shape and nature of the binding pocket are the primary determinants of this specificity. For instance, engineering an alcohol dehydrogenase from Lactobacillus kefiri by "shrinking mutagenesis" to reduce steric hindrance in the active site led to a significant increase in activity and excellent stereoselectivity for the reduction of bulky diaryl ketones. rsc.org

Mutations of key residues in the active site can invert the stereoselectivity of the enzyme. This is often achieved by altering the size of the binding pockets for the substituents of the ketone, which in turn changes the preferred binding orientation of the substrate. rsc.org For example, the stereoselectivity of a mutant ADH was inverted for ortho- versus para-chlorine substituted ketones due to the formation of different halogen bonds that dictated the substrate's orientation. rsc.org

Table 2: Factors Influencing Stereoselectivity in Ketoreductases
FactorDescriptionExample
Active Site GeometryThe shape and size of the substrate-binding pocket.A narrow binding pocket may only accommodate the substrate in one orientation.
Key Amino Acid ResiduesSpecific residues that interact with the substrate.Trp288 in GcAPRD forming a C-H⋯π interaction with the substrate. bohrium.com
Substrate-Cofactor OrientationThe relative positioning of the ketone and the hydride source (NAD(P)H).The substrate binds to allow hydride transfer to either the re or si face of the carbonyl.
Non-covalent InteractionsHydrogen bonds, hydrophobic interactions, and halogen bonds.Halogen bonds influencing the orientation of chlorinated ketones in the active site. rsc.org

The reduction of a ketone to an alcohol involves both a hydride transfer to the carbonyl carbon and a proton transfer to the carbonyl oxygen. In many alcohol dehydrogenases, a proton relay system facilitates this proton transfer. nih.govebi.ac.uk This system typically involves a network of hydrogen-bonded amino acid residues.

In yeast alcohol dehydrogenase 1 (ADH1), for example, a proton relay system involving Thr45 and His48 has been identified. nih.gov The hydroxyl group of the substrate, coordinated to a catalytic zinc ion, is hydrogen-bonded to Thr45, which in turn is connected to His48. nih.gov This network facilitates the transfer of a proton to the substrate's carbonyl oxygen as the hydride is delivered from the NADH cofactor. Disruption of this relay, for instance by mutating Thr45 to glycine, significantly impairs the catalytic activity of the enzyme. nih.gov

Similarly, in horse liver ADH, a proton relay system involving Ser48 and His51 is crucial for catalysis. ebi.ac.uk The catalytic zinc ion polarizes the carbonyl group of the substrate, lowering the pKa of the nascent alcohol's hydroxyl group and facilitating protonation by the relay system. ebi.ac.uk The precise positioning of these residues and the substrate is critical for efficient and stereoselective catalysis. In F420-dependent alcohol dehydrogenases, a histidine residue (e.g., His39) is often the key proton donor for the reduction reaction. nih.gov

Applications of 1s 1 2,4 Dichlorophenyl Ethan 1 Ol As a Chiral Building Block

Intermediate in the Stereoselective Synthesis of Complex Organic Molecules

The utility of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol extends to its role as a key intermediate in the stereoselective synthesis of a variety of complex organic molecules. As a chiral alcohol, it can be readily converted into other functional groups with retention or inversion of configuration at the stereocenter, providing access to a range of enantiomerically enriched compounds. Its derivatives are employed in the construction of molecules with significant biological activity.

A closely related and often utilized derivative is (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which serves as a foundational component in numerous synthetic pathways. chemicalbook.com This chloro-alcohol can be prepared through the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone. nih.gov The resulting chiral intermediate is then elaborated into more complex structures.

Precursor for Chiral Pharmaceutical Intermediates

The primary application of this compound and its derivatives lies in the pharmaceutical industry, where it serves as a precursor for the synthesis of chiral drug intermediates. The stereochemistry of the final active pharmaceutical ingredient (API) is often critical for its efficacy and safety, and starting with an enantiomerically pure building block like this compound is a highly efficient strategy.

This compound is a key precursor in the asymmetric synthesis of the enantiomers of the antifungal drugs miconazole and econazole. chemicalbook.com The synthesis of these imidazole-based antifungals often involves the key intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. nih.govusp.org An enantioselective synthesis of optically active econazole and miconazole has been developed where the key step is the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone. nih.gov This reduction provides the chiral alcohol precursor necessary for the synthesis of the target antifungal agents. Research has shown that the (R)-(-)-enantiomers of both econazole and miconazole exhibit greater activity against common pathogenic fungi compared to their (S)-isomers and the racemic mixtures. nih.gov

Interactive Data Table: Antifungal Activity of Miconazole and Econazole Enantiomers
CompoundFungal SpeciesActivity Comparison
(R)-(-)-EconazoleCandida albicans, Trichophyton rubrum, T. gypseum, Microsporum lanosum, Aspergillus flavusMore active than (S)-isomer and racemate nih.gov
(R)-(-)-MiconazoleCandida albicans, Trichophyton rubrum, T. gypseum, Microsporum lanosum, Aspergillus flavusMore active than (S)-isomer and racemate nih.gov

A significant application of a derivative of this compound is in the synthesis of the potent antifungal agent, luliconazole. researchgate.net The key chiral intermediate in the synthesis of luliconazole is (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695). unimi.itfigshare.com Various synthetic routes to luliconazole utilize this chiral alcohol. One chemoenzymatic approach involves the kinetic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate to obtain the enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol. unimi.it This intermediate is then subjected to mesylation and subsequent reaction with 1-cyanomethylimidazole to yield luliconazole. unimi.it Another method involves the stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone to produce the same chiral alcohol intermediate. justia.com

Interactive Data Table: Synthesis of Luliconazole Intermediate
Starting MaterialKey IntermediateSynthetic Approach
Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate(1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanolChemoenzymatic kinetic resolution unimi.it
2-chloro-1-(2,4-dichlorophenyl) ethanone(S)-2-chloro-1-(2,4-dichlorophenyl) ethanolStereoselective reduction justia.com

The structural motif of a 1-phenyl-2-(imidazol-1-yl)ethanol is a known pharmacophore for the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of sterols in fungi and protozoa. nih.gov While direct synthesis of protozoan CYP51 inhibitors from this compound is not extensively documented in the provided search results, the structural similarity of its derivatives to known CYP51 inhibitors suggests its potential in this area. For instance, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been investigated as antiprotozoal agents, with some showing selective activity against Trypanosoma cruzi. nih.gov The dichlorophenyl moiety present in this compound could be incorporated into novel CYP51 inhibitors to enhance their binding affinity and selectivity for the protozoan enzyme over the human ortholog.

Strategic Incorporation into Multi-Chiral Center Constructions

The presence of a single, well-defined stereocenter in this compound makes it an attractive starting point for the synthesis of molecules containing multiple chiral centers. In such syntheses, the existing stereocenter can act as a stereochemical control element, directing the formation of new stereocenters in a predictable manner. This is a common strategy in asymmetric synthesis to build up molecular complexity with high stereochemical purity.

While specific examples of the direct incorporation of this compound into multi-chiral center constructions were not explicitly detailed in the search results, the principles of diastereoselective reactions can be applied. For example, the hydroxyl group of the chiral alcohol can be used to direct metal-catalyzed reactions or to form chiral auxiliaries, which then influence the stereochemical outcome of subsequent transformations at other parts of the molecule. The synthesis of complex natural products and pharmaceuticals often relies on such substrate-controlled diastereoselective reactions originating from a single chiral building block.

Computational and Theoretical Investigations of 1s 1 2,4 Dichlorophenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules at the electronic level. These methods allow for the detailed exploration of a molecule's conformational landscape, electronic structure, and spectroscopic characteristics.

Structural Conformation and Stability Analysis

The three-dimensional arrangement of atoms in (1S)-1-(2,4-dichlorophenyl)ethan-1-ol, particularly the orientation of the hydroxyl and dichlorophenyl groups, is crucial for its interaction with chiral catalysts and enzymes. DFT calculations can be employed to determine the most stable conformations of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the global and local energy minima.

Table 1: Representative DFT-Calculated Relative Energies of Conformers for a Chiral Phenyl-Substituted Ethanol (B145695)

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°0.85

Note: This table is illustrative and based on typical values for similar compounds. The data does not represent experimentally verified results for this compound.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. DFT provides valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule. mdpi.com

The Molecular Electrostatic Potential (MESP) map is another powerful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character, and positive potentials on the hydrogen atoms.

Table 2: Representative Electronic Properties of a Dichlorophenyl-Substituted Compound from DFT Calculations

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: This table is illustrative and based on typical values for similar aromatic compounds. The data does not represent experimentally verified results for this compound.

Simulation of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors for each nucleus, one can simulate the ¹H and ¹³C NMR spectra. rsc.org Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nist.gov

These simulated spectra are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by comparing the theoretical spectrum with the experimental one. Furthermore, they can help in assigning specific peaks in the experimental spectra to particular atoms or vibrational modes within the molecule. While experimental spectra for 1-(2,4-dichlorophenyl)ethanol (B75374) are available, detailed theoretical assignments for the (1S)-enantiomer are not widely published. rsc.orgnih.gov

Table 3: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Phenyl-Substituted Ethanol

ProtonCalculated (ppm)Experimental (ppm)
CH-OH4.854.88
CH₃1.451.47
Aromatic H7.20-7.407.25-7.38
OH2.102.05

Note: This table is illustrative and based on typical values for similar compounds. The data does not represent experimentally verified results for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, which is particularly useful for understanding dynamic processes such as enzyme catalysis and ligand-catalyst interactions.

Ligand-Catalyst Interactions in Asymmetric Synthesis

The asymmetric synthesis of this compound often involves the use of chiral catalysts. Molecular modeling can be used to build three-dimensional models of the catalyst-substrate complex. These models help in visualizing how the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, binds to the catalyst and how this interaction leads to the preferential formation of the (S)-enantiomer.

By analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the catalyst and the substrate, researchers can rationalize the observed stereoselectivity. This understanding is crucial for the design of new and more efficient catalysts. researchgate.net

Substrate-Enzyme Docking and Binding Energy Predictions

The biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound using ketoreductases is a highly efficient and stereoselective method. Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate within the active site of an enzyme.

In the case of ketoreductase-catalyzed reactions, docking studies can reveal the key amino acid residues in the enzyme's active site that interact with the substrate. These interactions determine the substrate's orientation and, consequently, the stereochemistry of the product. Binding energy calculations, often performed using molecular mechanics or more sophisticated methods, can quantify the strength of these interactions and help explain the enzyme's substrate specificity and enantioselectivity.

Table 4: Representative Binding Energies from Docking of a Ketone Substrate into a Ketoreductase Active Site

Enzyme MutantBinding Energy (kcal/mol)Key Interacting Residues
Wild Type-7.5Tyr190, Ser142
Mutant A-8.2Tyr190, Ala142, Trp286
Mutant B-6.9Tyr190

Note: This table is illustrative and based on typical values reported for ketoreductase docking studies. The data does not represent experimentally verified results for a specific enzyme with 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Solvent Effects and Environmental Influence on Reactivity

The reactivity of this compound, both in controlled synthetic environments and in the natural environment, is significantly modulated by the surrounding medium. The choice of solvent can dictate reaction pathways, yields, and efficiency, while environmental factors determine the compound's ultimate fate and persistence.

Solvent Effects on Synthesis and Reactivity

The solvent plays a critical role in chemical reactions by solvating reactants, stabilizing transition states, and influencing the reaction mechanism. The polarity of the solvent is a key determinant of its effect on reactivity. In reactions involving polar species, such as the synthesis of derivatives from this compound, the choice of solvent is paramount.

Theoretical models, such as the SN1/SN2/E1/E2 paradigms, provide a framework for understanding these effects. Polar protic solvents, which can engage in hydrogen bonding, are effective at stabilizing charged intermediates (carbocations) and leaving groups, thus favoring SN1 and E1 reaction pathways. youtube.com Conversely, polar aprotic solvents, which lack acidic protons, are less effective at solvating anions but can solvate cations. This leaves the nucleophile less encumbered and more reactive, making these solvents ideal for SN2 and E2 reactions where the strength of the nucleophile is crucial for the rate-determining step. youtube.com

Research on the synthesis of related compounds illustrates these principles. For instance, in the preparation of an imidazolyl ethanol derivative from a chloro-ethanol precursor, the use of a highly polar aprotic solvent like dimethyl formamide (B127407) (DMF) was shown to significantly enhance reactive behavior. google.com This increased reactivity is attributed to the improved solubility of the substrate and catalyst, as well as the formation of dipole-dipole interactions between the solvent and reactants. google.com In contrast, using a less polar solvent like tetrahydrofuran (B95107) (THF) in similar phase-transfer catalysis conditions resulted in lower yields. google.com

The selection of a solvent also impacts product purification. In the synthesis of a triazolyl derivative, methanol (B129727) was used as the solvent for the reduction of the corresponding ketone, and the final product was recrystallized from aqueous acetonitrile (B52724), demonstrating the use of different solvent systems for reaction and purification stages. prepchem.com

A comparative analysis of various solvents in synthetic applications highlights their differential impacts on reaction outcomes.

Table 1: Influence of Solvent on Related Chemical Syntheses

Solvent Solvent Type Observed Effect on Reaction Reference
Dimethyl formamide (DMF) Polar Aprotic Increased reaction yield and efficiency due to high polarity and solubility enhancement. google.com
Tetrahydrofuran (THF) Polar Aprotic (less polar than DMF) Resulted in lower product yields in phase-transfer catalysis reactions. google.com
Methanol Polar Protic Used effectively as a solvent for sodium borohydride (B1222165) reduction reactions. prepchem.com
Acetonitrile Polar Aprotic Used in an aqueous solution for recrystallization and purification of the final product. prepchem.com
Ethanol Polar Protic Successfully used for the synthesis of certain polymer structures. nih.gov

Environmental Influence and Degradation Pathways

The environmental fate of this compound is governed by its interaction with various environmental compartments, including soil, water, and air, as well as its susceptibility to biotic and abiotic degradation processes. While specific studies on this exact molecule are limited, the behavior of structurally related chlorinated aromatic compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights. researchgate.net

Chlorinated compounds can be persistent in the environment and are subject to transport through water systems. researchgate.netitrcweb.org The primary degradation mechanisms for such organic molecules in the environment are biodegradation and photolysis.

Biodegradation: Microbial populations in soil and water can develop metabolic or co-metabolic pathways to break down complex organic molecules. itrcweb.org For compounds like 1,4-dioxane, which is also an industrial solvent, biodegradation is a key destructive process in the subsurface. itrcweb.org It is plausible that microorganisms could similarly degrade this compound, likely targeting the ethanol side chain or the aromatic ring.

Photolysis: Exposure to sunlight can induce photochemical degradation. The dichlorophenyl ring structure suggests a potential for indirect photolysis in the atmosphere or surface waters, a known fate for many environmental contaminants. itrcweb.org

The compound's physical properties, such as its water solubility and vapor pressure, would significantly influence its transport and distribution in the environment, determining whether it is more likely to be found in groundwater, surface water, or the atmosphere. researchgate.netitrcweb.org

Table 2: Potential Environmental Factors and Their Influence on Reactivity/Fate

Environmental Factor Potential Influence on the Compound Expected Outcome Reference
Presence of Microorganisms (Soil/Water) Biotic degradation Potential for metabolic or co-metabolic breakdown of the molecule. itrcweb.org
Sunlight (UV Radiation) Abiotic degradation (Photolysis) Degradation in the atmosphere or surface waters. itrcweb.org
Water Systems (Groundwater/Surface Water) Transport and Distribution Potential for migration and contamination of water sources. researchgate.netitrcweb.org

Analytical Methodologies for Stereochemical Purity and Structural Confirmation

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. Accurate determination of ee is vital, particularly in the synthesis of pharmaceuticals where different enantiomers can have vastly different physiological effects.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly employed for this purpose. chromatographyonline.com The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol (B130326), is critical for achieving optimal separation. windows.net By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. For more complex separations, supercritical fluid chromatography (SFC) can be used as a complementary technique to HPLC. shimadzu.com

A typical screening process for finding the optimal separation conditions involves testing various combinations of chiral columns and mobile phases. shimadzu.com For instance, a method development workflow might involve screening a set of polysaccharide-based columns with different mobile phase compositions, such as acetonitrile (B52724) with additives, to find the best resolution between the enantiomers. windows.net

Table 1: Example of Chiral HPLC Method Parameters

Parameter Condition
Column CHIRALPAK® AD-H (250 x 4.6mm / 5µm) ct-k.com
Mobile Phase Acetonitrile / Diethylamine = 100 / 0.1 ct-k.com
Flow Rate 1.0 mL/min ct-k.com
Detection UV at 230 nm ct-k.com

| Temperature | 25 °C ct-k.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile chiral compounds like derivatives of 1-(2,4-dichlorophenyl)ethan-1-ol. chromatographyonline.com This method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The two enantiomers, due to their different interactions with the CSP, will have different retention times, allowing for their separation and quantification. gcms.cz

The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. nih.gov For example, a method might involve a specific temperature ramp to ensure both good separation and reasonable analysis time. nih.gov

Table 2: Example of Chiral GC Method Parameters

Parameter Condition
Column Chiral Capillary Column (e.g., based on a cyclodextrin derivative) nih.gov
Initial Temperature 70 °C nih.gov
Temperature Rate 2.0 °C/min nih.gov
Final Temperature 150 °C nih.gov
Carrier Gas Helium or Hydrogen

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of this compound through the use of chiral resolving agents. nih.gov These agents, which can be either chiral solvating agents or chiral derivatizing agents, interact with the enantiomers to form diastereomeric complexes that are distinguishable by NMR. nih.gov

Chiral shift reagents, often lanthanide-based complexes, can also be employed. libretexts.org These reagents induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their integration and the calculation of the enantiomeric excess. libretexts.org The magnitude of the induced shift difference is directly proportional to the enantiomeric excess. nih.gov More recent methods have also explored the use of achiral resolving agents in conjunction with NMR for determining enantiopurity. nih.gov

Spectroscopic Characterization (IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(2,4-dichlorophenyl)ethan-1-ol would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the C-Cl bonds, as well as absorptions corresponding to the aromatic ring. While the NIST WebBook provides IR data for the related ketone, 1-(2,4-dichlorophenyl)ethanone, specific spectra for the alcohol would be required for confirmation. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(2,4-dichlorophenyl)ethan-1-ol, the molecular ion peak would correspond to its molecular weight (191.05 g/mol ). nih.gov The fragmentation pattern can further help in confirming the structure. For instance, the mass spectrum of the related compound 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) shows characteristic fragments that can be used for structural elucidation. nih.gov

Table 3: Spectroscopic Data for Related Compounds

Technique Compound Key Observations Reference
IR 1-(2,4-dichlorophenyl)ethanone Data available in NIST Chemistry WebBook nist.gov
MS 1-(2,4-dichlorophenyl)ethanol (B75374) Molecular Weight: 191.05 g/mol nih.gov

| MS | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Molecular Weight: 225.5 g/mol | nih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, this method can unambiguously establish the three-dimensional arrangement of the atoms, confirming the 'S' configuration at the chiral center.

The presence of heavier atoms like chlorine in the molecule enhances the anomalous scattering effect, which is crucial for the reliable determination of the absolute configuration. mit.edu By analyzing the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), the absolute structure can be determined with high confidence. mit.edu This technique provides unequivocal proof of the stereochemistry, which is often essential for regulatory purposes in the pharmaceutical industry.

Q & A

Q. What are the most reliable enantioselective synthesis routes for (1S)-1-(2,4-dichlorophenyl)ethan-1-ol?

The synthesis of the (1S)-enantiomer typically involves asymmetric reduction of a prochiral ketone precursor, such as 1-(2,4-dichlorophenyl)ethanone. Key methodologies include:

  • Catalytic asymmetric hydrogenation : Using chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee) (>95%) .
  • Enzymatic reduction : Employing alcohol dehydrogenases (e.g., from Lactobacillus brevis) with NADPH cofactors for stereoselective reduction .
  • Chemical reducing agents : Sodium borohydride modified with chiral ligands (e.g., (R)-CBS catalysts) to control stereochemistry . Critical factors: Solvent polarity, temperature, and catalyst loading significantly impact ee. Impurities in the ketone precursor can reduce yield and selectivity .

Q. How can the chiral purity of this compound be validated experimentally?

Chiral purity is assessed via:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical rotation : Comparing observed [α]D values to literature data (e.g., +15° to +25° in chloroform) .
  • NMR with chiral solvating agents : Europium tris(diketonate) complexes to split diastereotopic proton signals .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Advanced characterization combines:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., hydroxyl group interactions with chlorinated aryl rings) .
  • 2D NMR (COSY, NOESY) : Identifies coupling between the hydroxyl proton and adjacent carbons, confirming stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₇Cl₂O) and detects trace impurities . Data contradiction example: Discrepancies in NOE correlations may arise from solvent-dependent conformational changes .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl) : Enhance stability against oxidation but reduce nucleophilicity of the hydroxyl group .
  • Positional effects : 2,4-Dichloro substitution increases steric hindrance, slowing esterification kinetics compared to mono-chlorinated analogs .
  • Biological implications : The 2,4-dichloro pattern correlates with antimicrobial activity in derivatives, likely via membrane disruption . Methodology: Compare reaction rates (e.g., acetylation) and bioassay results (e.g., MIC values) across analogs .

Q. What strategies mitigate racemization during functionalization of this compound?

Racemization risks occur during reactions at the hydroxyl group. Mitigation approaches include:

  • Low-temperature acylation : Using acetyl chloride at -20°C with DMAP as a catalyst to minimize epimerization .
  • Protecting groups : tert-Butyldimethylsilyl (TBS) ethers stabilize the stereocenter during Grignard reactions .
  • Monitoring via inline IR spectroscopy : Track optical activity in real-time during synthesis .

Q. How can computational methods predict the environmental fate of this compound?

Computational tools assess:

  • Biodegradation pathways : QSAR models predict half-lives in soil/water (e.g., EPI Suite™ estimates 30–60 days) .
  • Ecotoxicity : Molecular docking studies with enzymes like cytochrome P450 simulate metabolic activation into toxic intermediates .
  • Bioaccumulation potential : LogP values (~2.8) suggest moderate lipophilicity, necessitating experimental validation via OECD 305 tests .

Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

Discrepancies arise from:

  • Impurity effects : Residual ketone precursors (e.g., 1-(2,4-dichlorophenyl)ethanone) increase apparent solubility in water .
  • pH-dependent solubility : The hydroxyl group’s pKa (~12.5) renders the compound more soluble under alkaline conditions . Resolution: Purify via column chromatography (silica gel, ethyl acetate/hexane) and measure solubility using saturation shake-flask methods .

Q. How should researchers address inconsistencies in reported biological activity data?

Variability stems from:

  • Assay conditions : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and culture media .
  • Sample purity : Trace solvents (e.g., DMSO) or enantiomeric impurities (>2% (1R)-isomer) skew results . Best practices: Standardize assays using CLSI guidelines and validate compound purity via chiral chromatography before testing .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃) δ 1.50 (d, J=6.5 Hz, CH₃), 4.90 (q, J=6.5 Hz, CH-OH), 7.30–7.50 (m, Ar-H)
¹³C NMR δ 25.2 (CH₃), 70.5 (CH-OH), 127–135 (Ar-C), 140.1 (C-Cl)
IR (KBr) 3350 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O stretch)

Table 2 : Comparative Reactivity of Chlorinated Alcohol Derivatives

DerivativeEsterification Rate (k, M⁻¹s⁻¹)Antimicrobial MIC (μg/mL)
2,4-Dichloro0.128.5 (S. aureus)
4-Chloro0.2532.0 (S. aureus)
2-Chloro0.1816.0 (S. aureus)

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